Product packaging for Deoxyaminopteroic Acid(Cat. No.:CAS No. 19741-14-1)

Deoxyaminopteroic Acid

Cat. No.: B1669789
CAS No.: 19741-14-1
M. Wt: 325.33 g/mol
InChI Key: LWCXZSDKANNOAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Deoxyaminopteroic acid, commonly referred to as DAMPA, is a primary metabolite of the pharmaceutical agent methotrexate (MTX). It is formed in vivo through the cleavage of methotrexate by bacterial carboxypeptidase enzymes, such as carboxypeptidase-G2 (glucarpidase), which is used as a rescue therapy in cases of high-dose methotrexate-induced nephrotoxicity . As a 2,4-diaminopteridine derivative, DAMPA is a key compound for researchers studying the pharmacokinetics, metabolic pathways, and elimination mechanisms of methotrexate . It serves as an important biomarker for assessing methotrexate exposure in experimental models . Studies have also investigated its bioactive properties, indicating that DAMPA itself exhibits inhibitory effects on parasite growth and dihydrofolate reductase (DHFR) from Plasmodium falciparum , suggesting potential research applications in the development of antimalarial agents . The compound has a molecular formula of C15H15N7O2 and a molecular weight of 325.33 g/mol . Its CAS registry number is 19741-14-1 . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15N7O2 B1669789 Deoxyaminopteroic Acid CAS No. 19741-14-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7O2/c1-22(10-4-2-8(3-5-10)14(23)24)7-9-6-18-13-11(19-9)12(16)20-15(17)21-13/h2-6H,7H2,1H3,(H,23,24)(H4,16,17,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCXZSDKANNOAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20173427
Record name Deoxyaminopteroic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19741-14-1
Record name Deoxyaminopteroic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019741141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 19741-14-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131463
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Deoxyaminopteroic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(N-(2,4-Diamino-6-pteridinylmethyl)-N-methylamino)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-AMINO-4-DEOXY-N10-METHYLPTEROIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7OVP484DX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biosynthesis and Metabolic Pathways of Deoxyaminopteroic Acid

Enzymatic Formation of Deoxyaminopteroic Acid

The primary route for the formation of DAMPA involves the enzymatic cleavage of its parent compound, Methotrexate (B535133). This biotransformation is a critical step in the detoxification of MTX, particularly in clinical situations involving high-dose therapy.

This compound is generated from Methotrexate through the hydrolytic cleavage of the glutamate (B1630785) moiety from the MTX molecule. toku-e.comnih.gov This reaction effectively inactivates MTX, as DAMPA is not an effective inhibitor of the target enzyme dihydrofolate reductase (DHFR). toku-e.comnih.govresearchgate.net The enzymatic reaction converts MTX into two smaller, non-cytotoxic molecules: DAMPA and glutamic acid. almerja.comnih.gov This rapid conversion is a key mechanism for reducing systemic toxicity in cases of delayed MTX excretion. toku-e.comnih.govresearchgate.net

The key enzyme responsible for the cleavage of MTX to DAMPA is Carboxypeptidase G2 (CPDG2), also known by its generic name, glucarpidase. nih.govresearchgate.net CPDG2 is a recombinant bacterial enzyme derived from Pseudomonas sp. strain RS-16. nih.govashpublications.org It is characterized as a zinc-dependent homodimeric protein. nih.govselleckchem.com

This enzyme exhibits high efficiency and specificity for the hydrolysis of the C-terminal glutamate residue from folic acid and its analogues, including MTX. ashpublications.orgnih.gov The action of CPDG2 is rapid, capable of reducing circulating MTX levels by more than 97% within 15 minutes of administration. nih.govresearchgate.net This swift enzymatic action provides a critical intervention in managing MTX toxicity. researchgate.netresearchgate.net The enzyme itself is metabolized independently of renal or hepatic function, providing a reliable clearance pathway for MTX. nih.gov

Table 1: Characteristics of Carboxypeptidase G2 (CPDG2)

CharacteristicDescription
Enzyme Name Carboxypeptidase G2 (CPDG2), Glucarpidase
Source Recombinant enzyme from Pseudomonas sp. strain RS-16
Enzyme Type Zinc-dependent exopeptidase
Reaction Catalyzed Hydrolysis of the C-terminal glutamate from Methotrexate
Products This compound (DAMPA) and Glutamate
Clinical Significance Rapidly detoxifies Methotrexate, reducing systemic toxicity

Downstream Metabolism of this compound

Following its formation from MTX, DAMPA is further metabolized in the body. This downstream metabolism contributes to its elimination, which is notably more rapid than that of its parent compound, MTX, especially in the context of renal impairment. researchgate.netnih.gov

Studies conducted in nonhuman primates have identified three primary metabolites of DAMPA in plasma and urine. nih.gov These metabolites have also been confirmed in plasma from patients who have received CPDG2. nih.gov The identified downstream metabolites are:

Hydroxy-DAMPA

DAMPA-glucuronide

Hydroxy-DAMPA-glucuronide

The formation of these more water-soluble derivatives facilitates the excretion of the compound from the body. nih.gov

The conversion of DAMPA into its hydroxylated and glucuronidated derivatives points to the involvement of two major families of drug-metabolizing enzymes: Cytochrome P450 (CYP) oxidases and UDP-glucuronosyltransferases (UGTs).

Hydroxylation: The formation of Hydroxy-DAMPA is indicative of a Phase I metabolic reaction, typically catalyzed by CYP enzymes. nih.gov These enzymes are a superfamily of monooxygenases that play a central role in the metabolism of a vast array of xenobiotics by introducing or exposing functional groups, such as a hydroxyl group (-OH). nih.gov While the specific CYP isozymes responsible for the hydroxylation of DAMPA have not been definitively identified, this pathway is a common route for the metabolism of many compounds.

Glucuronidation: The formation of DAMPA-glucuronide and Hydroxy-DAMPA-glucuronide is a Phase II conjugation reaction. nih.gov This process is mediated by UGT enzymes, which catalyze the transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a substrate. wikipedia.org This conjugation significantly increases the water solubility of the compound, preparing it for excretion. nih.gov The specific UGT isoforms that catalyze the glucuronidation of DAMPA and its hydroxylated metabolite have not yet been fully characterized.

Table 2: Identified Metabolites of this compound (DAMPA)

MetaboliteMetabolic PathwayProbable Enzyme Family
Hydroxy-DAMPAPhase I: HydroxylationCytochrome P450 (CYP)
DAMPA-glucuronidePhase II: GlucuronidationUDP-glucuronosyltransferase (UGT)
Hydroxy-DAMPA-glucuronidePhase I & IICYP and UGT

Comparative Analysis of DAMPA Biosynthesis with Related Compounds

The formation of DAMPA is a catabolic, inactivating step in the metabolism of Methotrexate. This contrasts with the metabolic pathways of MTX and other related antifolates like aminopterin (B17811) and pemetrexed (B1662193) within target cells, which often involve anabolic processes that enhance their cytotoxic activity.

Methotrexate and Aminopterin: Both MTX and aminopterin, once inside a cell, undergo polyglutamation. almerja.com This process, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), involves the addition of multiple glutamate residues. almerja.com Polyglutamation traps the drug inside the cell and increases its affinity for target enzymes like DHFR. almerja.com Therefore, while the systemic clearance of MTX can lead to the formation of the inactive DAMPA, the intracellular metabolic pathway of MTX enhances its therapeutic effect.

Pemetrexed: Pemetrexed is another antifolate that also undergoes polyglutamation. toku-e.com However, it differs from MTX in its range of targets, inhibiting not only DHFR but also other folate-dependent enzymes like thymidylate synthase (TS). nih.gov The kinetics of polyglutamation for pemetrexed are also more efficient at lower drug concentrations compared to methotrexate. toku-e.com

Relationship to Aminopterin Metabolism

Aminopterin, a 4-amino derivative of folic acid, is a potent antineoplastic agent. wikipedia.org It functions as an enzyme inhibitor, specifically targeting dihydrofolate reductase (DHFR). wikipedia.orgdrugbank.com By binding competitively to this enzyme, aminopterin blocks the synthesis of tetrahydrofolate, which is a crucial cofactor in the synthesis of nucleotide precursors. wikipedia.orgdrugbank.com This inhibition ultimately disrupts the production of DNA, RNA, and proteins. wikipedia.org The metabolism of aminopterin is closely related to that of methotrexate, another well-known folate analog. nih.govnih.gov this compound is recognized as a metabolite within this class of antifolate drugs. medkoo.comresearchgate.net For instance, the hydrolysis of methotrexate by bacterial carboxypeptidases can yield DAMPA and glutamic acid. researchgate.net

Connections to Folic Acid Metabolism

The metabolism of folic acid is a fundamental cellular process. Dietary folate is absorbed and converted into its biologically active form, tetrahydrofolate (THF), through a two-step reduction process catalyzed by the enzyme dihydrofolate reductase (DHFR). youtube.comyoutube.com THF and its derivatives act as essential coenzymes, participating in one-carbon transfer reactions that are vital for the synthesis of purines and pyrimidines—the building blocks of DNA and RNA. drugbank.comyoutube.com

Compounds like aminopterin are potent antagonists of folic acid metabolism. nih.gov They exert their effects by strongly inhibiting dihydrofolate reductase, thereby depleting the cellular pool of THF. wikipedia.orgdrugbank.com This disruption of the folate cycle is the primary mechanism of action for this class of drugs. The relationship of this compound to this pathway stems from its status as a metabolite of these DHFR inhibitors.

Methodologies for Studying DAMPA Biosynthesis and Metabolism

The study of this compound's formation and metabolic pathways relies on a combination of in vitro and in vivo techniques, coupled with advanced analytical instrumentation for precise identification and quantification.

In Vitro Enzymatic Assays

In vitro enzymatic assays are crucial for investigating specific metabolic transformations in a controlled environment. nih.gov These studies help to identify the enzymes responsible for a compound's metabolism and to characterize the kinetics of these reactions. admescope.com For studying the metabolism of folate analogs, assays can be performed using various enzyme sources, including subcellular fractions like liver microsomes and S9, cultured hepatocytes from multiple species, or purified recombinant enzymes. admescope.combioivt.com

While specific enzymatic assays for the direct biosynthesis of DAMPA are not extensively detailed, the methodologies are well-established for related compounds. For example, enzyme phenotyping can identify the specific enzymes involved in a compound's metabolism, such as cytochrome P450 (CYP) enzymes. admescope.com This is often achieved by incubating the parent compound with a panel of recombinant enzymes or by using selective chemical inhibitors in liver microsome incubations. admescope.com Monitoring the formation of metabolites provides more reliable data than observing the depletion of the parent substrate alone. admescope.com

In Vivo Metabolic Profiling in Preclinical Models

In vivo metabolic profiling is essential for understanding the complete metabolic fate of a compound within a living organism. evotec.com These studies are conducted in preclinical animal models to identify metabolites, understand metabolic pathways, and compare metabolic profiles across different species before human trials. evotec.comwuxiapptec.com

The process involves administering the parent drug to an animal model and subsequently collecting biological samples such as plasma, urine, bile, and feces over a period of time. wuxiapptec.com These samples are then analyzed to detect and identify the metabolites formed. nih.gov This approach allows researchers to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a drug and its metabolites, including this compound. evotec.com Comparing in vitro and in vivo metabolism data helps to ensure that the animal models used in toxicological studies are representative of human metabolism. evotec.com

Advanced Analytical Techniques for Metabolite Identification

The identification and quantification of metabolites like this compound in complex biological matrices require sensitive and specific analytical methods.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)

LC-MS/MS has become a primary technique for the quantitative analysis of metabolites in various biological samples, including plasma, urine, and cell lysates. nih.gov It offers high sensitivity and specificity, making it ideal for detecting low-level metabolites. mdpi.comnih.gov This method has been successfully developed and validated for the simultaneous determination of DAMPA and other related metabolites in human urine. jst.go.jp The process typically involves a simple sample preparation step, such as protein precipitation, followed by rapid chromatographic separation and detection by the mass spectrometer. jst.go.jp

Table 1: Example Parameters for UHPLC-MS/MS Analysis of DAMPA jst.go.jp
ParameterSpecification
Sample PreparationOne-step protein precipitation
Analysis Time~3 minutes
Calibration Range0.02 to 4 μmol/L
Intra-day and Inter-day Bias–8.0 to 7.6%
Intra-day and Inter-day Imprecision<9.0%

HPLC with UV/Photodiode Array Detection

High-Performance Liquid Chromatography (HPLC) coupled with a Ultraviolet (UV) or Photodiode Array (PDA/DAD) detector is a widely used technique for separating and quantifying compounds in a mixture. phcog.commdpi.com A DAD, also known as a PDA, measures absorbance across a wide range of UV-visible wavelengths simultaneously, providing spectral information that can help in identifying compounds. scioninstruments.com The separation is typically achieved on a reverse-phase column, such as a C18 column. phcog.comscispace.com Optimization of the mobile phase composition (often a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile), flow rate, and detection wavelength is critical for achieving good separation and sensitivity. phcog.comscispace.com

Table 2: Typical Parameters for HPLC-DAD/PDA Analysis phcog.commdpi.com
ParameterExample Specification
ColumnAgilent ZORBAX SB-C18 (4.6 mm × 250 mm, 5 μm)
Mobile PhaseGradient elution with Methanol and 0.4% Phosphoric Acid in water
Flow Rate1.0 mL/min
Detection WavelengthSet at a specific wavelength (e.g., 280 nm) or scanned over a range
Injection Volume10 μL

Mass Spectrometry

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool in metabolite identification for its high sensitivity and ability to provide structural information. mdpi.com When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the analysis of complex mixtures. mdpi.com High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, which aids in determining the elemental composition of unknown metabolites and elucidating their structures. wuxiapptec.com

Pharmacological and Toxicological Research of Deoxyaminopteroic Acid

Pharmacokinetics of Deoxyaminopteroic Acid

The study of DAMPA's pharmacokinetics—how the body absorbs, distributes, metabolizes, and excretes the compound—is crucial for understanding its potential impact, particularly in patients undergoing high-dose methotrexate (B535133) therapy where significant concentrations of this metabolite can occur.

Detailed studies specifically investigating the absorption and tissue distribution of this compound are limited in publicly available scientific literature. As a metabolite of methotrexate, DAMPA is formed within the body, and thus its "absorption" in the traditional sense (e.g., from the gastrointestinal tract) has not been a primary focus of research.

Clearance provides a measure of the body's efficiency in eliminating a drug. In a study involving nonhuman primates, the mean clearance of DAMPA was determined to be 1.9 L/kg/h. This relatively rapid clearance is a key characteristic of its pharmacokinetic profile. The primary mechanisms contributing to this clearance are a combination of renal excretion and metabolic processes.

The elimination of DAMPA from the body occurs through both renal and non-renal pathways.

Renal Excretion: A significant portion of DAMPA is eliminated unchanged in the urine. In nonhuman primates, approximately 46% of the administered dose was excreted as the parent compound in urine. The formation of DAMPA crystals in the urine has been reported in a patient with methotrexate-induced nephrotoxicity who was treated with carboxypeptidase-G2, highlighting the role of the kidneys in its excretion.

Non-Renal Elimination: Metabolism is a major route of DAMPA elimination, suggesting a significant non-renal, likely hepatic, contribution to its clearance. This metabolic elimination is a key factor in the more rapid clearance of DAMPA compared to methotrexate, especially in individuals with impaired renal function. Three primary metabolites have been identified in the plasma and urine of nonhuman primates: hydroxy-DAMPA, DAMPA-glucuronide, and hydroxy-DAMPA-glucuronide. These metabolites were also found in the plasma of patients who had received treatment to convert methotrexate to DAMPA.

The terminal half-life of a compound is the time it takes for its plasma concentration to decrease by half during the elimination phase. For DAMPA, the mean terminal half-life was found to be 51 minutes in nonhuman primates. This short half-life is consistent with its rapid clearance from the body.

Pharmacokinetic Parameters of this compound in Nonhuman Primates

Parameter Mean Value
Clearance 1.9 L/kg/h
Terminal Half-Life 51 minutes

| Renal Excretion (as parent compound) | 46% of dose |

Significant inter-individual variability in the plasma and urine levels of DAMPA has been observed in patients receiving high-dose methotrexate therapy. This variability can be attributed to a number of factors that influence drug metabolism and elimination in general, such as genetic differences in metabolic enzymes, age, sex, and the presence of concurrent diseases. While the specific factors driving the variability of DAMPA pharmacokinetics have not been extensively studied, the observed differences in patient populations underscore the complexity of predicting individual metabolite concentrations.

Biological Activity and Inactivity Studies

Research into the biological effects of this compound has primarily focused on its potential for cytotoxicity, given that it is a metabolite of a potent chemotherapeutic agent.

Studies have consistently shown that DAMPA is not cytotoxic. In a study using the Molt-4 human leukemic cell line, DAMPA did not exhibit any cytotoxic effects and did not significantly alter the cytotoxicity of its parent compound, methotrexate. This lack of cytotoxic activity is a critical finding, as it suggests that the conversion of methotrexate to DAMPA is an effective detoxification pathway.

There is some conflicting information in commercial, non-peer-reviewed sources suggesting that DAMPA may have antimalarial activity. However, peer-reviewed scientific literature to substantiate this claim and elucidate a potential mechanism of action is lacking. The primary and well-documented biological characteristic of DAMPA in the context of pharmacology and toxicology is its inactivity as a cytotoxic agent.

Assessment of DAMPA Cytotoxicity

Investigations into the direct cytotoxic effects of this compound (DAMPA) have been conducted to understand its intrinsic cellular impact. A key study evaluated the cytotoxicity of DAMPA in the Molt-4 human leukemic cell line. The results indicated that DAMPA, at concentrations up to 100 mM, did not exhibit cytotoxic effects on these cells targetmol.comnih.gov. This finding suggests that DAMPA itself possesses low inherent toxicity to this particular cancer cell line.

While direct cytotoxicity in cancer cell lines appears minimal, other research has revealed biological activity in different contexts. For instance, DAMPA has demonstrated antimalarial properties, inhibiting parasite growth under physiological folic acid conditions. The 50% inhibitory concentrations (IC50) were determined to be 446 nM and 812 nM against antifolate-sensitive and highly resistant strains of the malaria parasite, respectively targetmol.commedchemexpress.com. This highlights that while not cytotoxic in the context of human leukemia cells, DAMPA can exert biological effects on other organisms.

Table 1: Assessment of this compound (DAMPA) Cytotoxicity

Cell Line/OrganismConcentration/IC50Outcome
Molt-4 human leukemia cellsUp to 100 mMNot cytotoxic targetmol.comnih.gov
Antifolate-sensitive malaria parasite446 nMInhibits growth targetmol.commedchemexpress.com
Highly resistant malaria parasite812 nMInhibits growth targetmol.commedchemexpress.com

Evaluation of DAMPA's Influence on Methotrexate Cytotoxicity

A critical aspect of understanding DAMPA's pharmacological role is its potential to interfere with the cytotoxic efficacy of its parent compound, methotrexate. Research has specifically addressed whether the presence of DAMPA alters the cancer-killing ability of methotrexate. In studies utilizing the Molt-4 human leukemic cell line, it was observed that DAMPA did not significantly alter the cytotoxicity profile of methotrexate targetmol.comnih.gov. This suggests that the formation of DAMPA from methotrexate does not antagonize the therapeutic effect of the remaining methotrexate in this in vitro model.

Investigation of DAMPA's Biological Role as a Methotrexate Metabolite

This compound is a significant metabolite of methotrexate, and its formation is a key factor in both the therapeutic and toxicological pathways of methotrexate. DAMPA is primarily formed through the action of the enzyme carboxypeptidase-G2 (glucarpidase), which is administered as a rescue agent in patients experiencing methotrexate-induced nephrotoxicity nih.govresearchgate.net. This enzyme rapidly cleaves methotrexate into DAMPA and glutamate (B1630785), which are considered non-toxic metabolites researchgate.netresearchgate.net. The conversion to DAMPA provides an alternative, non-renal route for methotrexate elimination, which is crucial when renal function is impaired nih.govresearchgate.net.

While often referred to as an "inactive" metabolite in the context of anticancer activity, the antimalarial activity of DAMPA indicates that it is not entirely devoid of biological effects targetmol.com. However, in human cancer therapy, its primary biological role is that of a detoxification product of methotrexate, facilitating its clearance and mitigating systemic toxicity researchgate.net.

Involvement of DAMPA in Drug-Induced Toxicities

DAMPA in Methotrexate-Induced Nephrotoxicity

One of the most significant clinical concerns with high-dose methotrexate therapy is the risk of acute kidney injury. DAMPA, along with methotrexate itself, plays a direct role in this nephrotoxicity researchgate.netnih.gov. The precipitation of both methotrexate and its less soluble metabolite, 7-hydroxymethotrexate, in the renal tubules is a primary cause of this renal dysfunction researchgate.net.

A key mechanism by which DAMPA contributes to methotrexate-induced nephrotoxicity is through the formation of crystals within the renal tubules nih.gov. This phenomenon, known as crystalluria, can lead to tubular obstruction nih.gov. The solubility of both methotrexate and DAMPA is pH-dependent, with an acidic environment promoting their precipitation researchgate.net. In cases of methotrexate-induced renal dysfunction where glucarpidase is administered, DAMPA crystalluria has been identified in patients researchgate.net. The formation of these crystals can physically block the tubules, leading to a rapid decline in renal function nih.gov.

The presence of intratubular crystals can trigger a cascade of events leading to acute tubular necrosis (ATN) nih.gov. The proposed mechanisms for this cellular injury include both direct cytotoxic effects of the crystals on the tubular cells and the initiation of an inflammatory response nih.govnih.gov. The obstruction and direct cellular damage can lead to a reduction in the glomerular filtration rate and acute renal failure nih.gov. The injury to tubular cells can be further exacerbated by the release of damage-associated molecular patterns (DAMPs) from the injured cells, which can amplify the inflammatory response and contribute to further tissue damage frontiersin.orgnih.gov.

DAMPA in Methotrexate-Related Hepatotoxicity

Methotrexate therapy is associated with potential hepatotoxicity, ranging from elevated liver enzymes to more severe conditions like fibrosis and cirrhosis. However, current research indicates that DAMPA, a primary metabolite of methotrexate, is not a significant contributor to this liver toxicity. It is generally considered to be a non-cytotoxic and inactive metabolite.

The liver plays a role in the metabolism of DAMPA. Studies have shown that DAMPA and its hydroxylated metabolite, (OH)-DAMPA, are partially metabolized by the liver. This hepatic metabolism is a route of elimination for DAMPA, which is primarily cleared through non-renal pathways. In studies conducted on monkeys, it was observed that DAMPA is eliminated via the liver, with metabolites found in both blood and urine. This hepatic clearance is part of the body's natural process of breaking down and removing the substance, rather than an indication of DAMPA-induced liver damage.

While methotrexate's hepatotoxicity is a recognized clinical concern, the focus of investigation into its mechanisms centers on the parent drug and its polyglutamated forms, not on DAMPA. The conversion of methotrexate to DAMPA is, in fact, a detoxification step, relieving the body of the cytotoxic effects of methotrexate.

Contribution to Other Organ-Specific Toxicities

While DAMPA is largely considered non-toxic, concerns have been raised regarding its potential to contribute to organ-specific toxicities, particularly nephrotoxicity. This concern stems from the low solubility of DAMPA, which creates a risk of precipitation in the renal tubules. Such precipitation could potentially lead to kidney injury, a significant concern in patients who may already have compromised renal function due to high-dose methotrexate therapy.

High-dose methotrexate can induce acute kidney injury, which in turn delays the clearance of methotrexate, leading to a cascade of systemic toxicities. The formation of DAMPA is a key process in the alternative, non-renal clearance of methotrexate, especially when glucarpidase is administered. While this provides a crucial rescue pathway, the subsequent high concentrations of DAMPA introduce the theoretical risk of renal tubule blockage due to its poor solubility. However, it is important to note that DAMPA is primarily eliminated through hepatic metabolism, which mitigates its reliance on renal excretion.

Beyond the potential for nephrotoxicity, the existing body of research does not provide significant evidence of DAMPA contributing to other organ-specific toxicities. The primary toxicological concerns associated with high-dose methotrexate therapy, such as myelosuppression, mucositis, and neurotoxicity, are attributed to the parent compound, methotrexate, and its intracellular polyglutamated forms.

Preclinical Models for Studying DAMPA's Pharmacological and Toxicological Profiles

To understand the effects of DAMPA, researchers have utilized both in vitro and in vivo preclinical models. These models allow for the controlled investigation of the compound's cellular and systemic effects.

In vitro studies using human cell lines have been employed to assess the cytotoxicity of DAMPA. Research conducted on a human leukemic cell line indicated that DAMPA was safe and did not alter the toxicities associated with methotrexate. This finding supports the general classification of DAMPA as a non-toxic metabolite.

The Molt-4 human leukemic cell line is a well-established model for studying the effects of chemotherapeutic agents on lymphoblastic leukemia. Studies have been conducted on Molt-4 cells to investigate the dose-related effects of methotrexate on cell cycle, and nucleotide pools. While the Molt-4 cell line is a relevant model for this area of research, specific studies focusing on the direct effects of DAMPA on Molt-4 cells are not extensively documented in the current body of scientific literature. The existing in vitro data from other human leukemic cell lines, however, suggest a low potential for DAMPA-induced cytotoxicity.

In vivo animal models provide a more complex biological system to study the pharmacokinetics and potential toxicities of compounds like DAMPA. Studies in nonhuman primates have been particularly informative. Research in monkeys has shown that DAMPA is eliminated hepatically, with no observed toxic effects. In these studies, DAMPA was metabolized by the liver into hydroxyl and glucuronide conjugations, which were then detected in the blood and urine.

The use of nonhuman primates in toxicological research is valuable due to their physiological similarities to humans. The findings from these primate studies provide strong evidence for the hepatic clearance and low systemic toxicity of DAMPA.

While rat models are commonly used in toxicological studies to assess a wide range of effects, including organ-specific toxicities, specific research focusing on the toxicological profile of DAMPA in rats is not as well-documented in the available literature. The primary focus of in vivo research related to DAMPA has been in the context of methotrexate clearance and the use of glucarpidase, with nonhuman primate models providing key insights into its metabolic fate and safety.

Strategies for Modulating DAMPA-Related Toxicities

Given the potential for high concentrations of DAMPA following the use of rescue agents for methotrexate toxicity, understanding strategies to manage any associated risks is crucial. The primary focus in this area is on the action of the enzyme glucarpidase.

Glucarpidase is a recombinant bacterial enzyme that plays a critical role in the management of toxic plasma methotrexate concentrations. Its primary mechanism of action is the rapid hydrolysis of methotrexate into two inactive metabolites: DAMPA and glutamate. This enzymatic conversion provides an alternative, non-renal pathway for methotrexate elimination, which is particularly vital for patients with impaired renal function.

The administration of glucarpidase leads to a swift and significant reduction in plasma methotrexate levels, with a corresponding rapid increase in DAMPA concentrations. Plasma methotrexate concentrations can drop by more than 95% within 15 minutes of glucarpidase administration.

DAMPA is primarily cleared from the body through hepatic metabolism. The pharmacokinetic profile of DAMPA indicates a mean elimination half-life of approximately 8.6 to 10 hours. In most patients, DAMPA concentrations fall to below 1 µmol/L within 48 hours of glucarpidase administration. This efficient clearance by the liver is a key factor in mitigating the potential risks associated with high circulating levels of this metabolite, such as the previously mentioned concern of precipitation in the renal tubules.

Pharmacokinetic Properties of Glucarpidase and DAMPA

Parameter Glucarpidase DAMPA
Mean Elimination Half-life 5.6 - 9 hours 8.6 - 10 hours
Primary Clearance Pathway Not renally excreted Hepatic metabolism
Effect on Methotrexate Levels >95% reduction within 15 minutes N/A
Time to <1 µmol/L (in most patients) N/A Within 48 hours

Preclinical Models for DAMPA Research

Model Type Specific Model Key Findings
In Vitro Human Leukemic Cell Line DAMPA was found to be safe and did not alter methotrexate toxicities.
In Vivo Nonhuman Primates (Monkeys) DAMPA is eliminated hepatically with no observed toxic effects.

Role of Leucovorin Rescue in the Context of DAMPA

Leucovorin, a reduced form of folic acid, is a cornerstone of high-dose methotrexate rescue therapy. Its primary mechanism of action is to bypass the enzymatic step inhibited by methotrexate, namely dihydrofolate reductase (DHFR). By providing a direct source of reduced folates, Leucovorin replenishes the intracellular folate pool necessary for DNA synthesis and cellular replication, thereby "rescuing" normal cells from the toxic effects of methotrexate.

While the role of Leucovorin in mitigating methotrexate toxicity is well-established, its specific interaction with DAMPA is less direct. DAMPA itself is not a potent inhibitor of DHFR. Therefore, Leucovorin does not directly counteract a primary enzymatic blockade induced by DAMPA. Instead, the significance of Leucovorin in the context of DAMPA lies in its ability to support cellular function in an environment where high concentrations of methotrexate and its metabolites are present.

A critical aspect of DAMPA's impact is its interference with methotrexate monitoring. DAMPA can cross-react with the immunoassays used to measure methotrexate levels, leading to falsely elevated readings. This analytical interference can complicate the clinical management of patients, potentially leading to the unnecessary prolongation of Leucovorin administration. Accurate monitoring of methotrexate concentrations, often requiring more specific techniques like mass spectrometry, is therefore essential to guide appropriate Leucovorin rescue and avoid excessive administration.

The "rescue" provided by Leucovorin is crucial for maintaining the viability of healthy tissues, particularly the bone marrow and gastrointestinal mucosa, which are highly susceptible to the effects of antifolate chemotherapy. By ensuring a sufficient supply of reduced folates, Leucovorin helps these tissues recover from the cytotoxic insult, which may be exacerbated by the prolonged presence of methotrexate and its metabolites, including DAMPA.

CompoundPrimary Target/Mechanism of ActionRole in Rescue Therapy
Methotrexate Dihydrofolate Reductase (DHFR) InhibitionThe primary cytotoxic agent that Leucovorin rescue is designed to counteract.
This compound (DAMPA) Metabolite of methotrexate; weak inhibitor of DHFR.Can interfere with methotrexate monitoring, indirectly affecting the duration and management of Leucovorin rescue.
Leucovorin Bypasses DHFR to replenish reduced folates.Rescues normal cells from the toxic effects of methotrexate by restoring the folate pool necessary for DNA synthesis.

Advanced Analytical Methodologies for Deoxyaminopteroic Acid Detection and Quantification

Chromatographic Techniques

Chromatographic separation is fundamental to the analysis of DAMPA, allowing for its isolation from the parent drug, other metabolites, and endogenous components in complex biological samples. High-performance liquid chromatography (HPLC) and its advanced iterations form the cornerstone of these analytical approaches.

High-performance liquid chromatography is a robust and widely utilized technique for the analysis of methotrexate (B535133) and its metabolites. For the separation of DAMPA, reversed-phase HPLC is commonly employed, which separates molecules based on their hydrophobicity. A typical HPLC system for DAMPA analysis utilizes a C18 stationary phase column.

The mobile phase composition is a critical parameter and is generally a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol (B129727). The pH of the buffer is carefully controlled to ensure the optimal ionization state of DAMPA for retention and separation. Isocratic or gradient elution can be used to achieve the desired separation from methotrexate and other related compounds. Detection is most commonly performed using a UV detector, with the wavelength set to maximize the absorbance of DAMPA. For instance, studies analyzing methotrexate have utilized a wavelength of 303 nm jocpr.com. The pharmacokinetic and metabolic profile of DAMPA has been investigated using reversed-phase HPLC coupled with UV and photodiode array detection nih.gov.

Table 4.1: Representative HPLC Parameters for Analysis of Related Compounds
ParameterCondition
Column C18, 100mm x 6mm, 5µm particle size
Mobile Phase Buffer and Acetonitrile (e.g., 92:8 v/v)
Flow Rate 1.4 mL/min
Detection UV at 303 nm
Diluent Dimethyl sulfoxide
Note: These parameters are based on methods developed for the parent compound, methotrexate, and serve as a representative example of a reversed-phase HPLC method.

To achieve higher resolution, faster analysis times, and increased sensitivity, ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) has emerged as a powerful tool for the quantification of DAMPA. This technique utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for more efficient separation at higher flow rates.

A validated UHPLC-MS/MS method has been developed for the simultaneous determination of methotrexate, 7-hydroxy methotrexate, DAMPA, and 7-hydroxy deoxyaminopteroic acid in human urine. In this method, sample preparation involves a simple one-step protein precipitation, and the analysis is completed within 3 minutes. The method demonstrated excellent linearity and precision, making it suitable for clinical applications nih.gov.

Table 4.2: Performance Characteristics of a UHPLC-MS/MS Method for DAMPA in Human Urine
ParameterFinding
Calibration Range 0.02 to 4 µmol/L
Intra-day and Inter-day Bias -8.0% to 7.6%
Intra-day and Inter-day Imprecision <9.0%
Internal Standard Normalized Recovery 92.34% to 109.49%
Matrix Factor <20.68%
Data from a validated method for the simultaneous determination of methotrexate and its metabolites.

Turbulent flow chromatography is an innovative online sample preparation technique that is often coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the rapid and high-throughput analysis of drugs and their metabolites in biological fluids. TFLC utilizes high flow rates to create a turbulent flow path through a column with large particles. This allows for the separation of small molecules, such as DAMPA, from larger matrix components like proteins, which are washed away.

A rapid and simple TFLC method coupled with positive heated electrospray ionization tandem mass spectrometry has been developed for the accurate and precise determination of methotrexate, 7-hydroxy methotrexate, and DAMPA concentrations in serum nih.gov. The sample preparation involves protein precipitation followed by direct injection into the TFLC-LC-MS/MS system.

Table 4.3: Validation Parameters of a TFC-LC-MS/MS Method for DAMPA in Serum
ParameterFinding
Linearity Range 20 to 1000 nmol/L
Clinically Reportable Range (with dilutions) 20 to 1.0 × 10(6) nmol/L
Within-day and Between-day Precision < 10%
This method allows for the simultaneous quantification of methotrexate and its key metabolites.

Mass Spectrometry Applications

Mass spectrometry is an indispensable tool in the analysis of DAMPA, providing high specificity and sensitivity, as well as structural information. It is most often used in conjunction with chromatographic techniques.

Tandem mass spectrometry (MS/MS) is a highly selective and sensitive detection method that is commonly coupled with HPLC, UHPLC, or TFLC for the quantification of DAMPA. In an MS/MS experiment, a precursor ion corresponding to the molecule of interest is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity, as the combination of precursor and product ion masses is unique to the target analyte.

The UHPLC-MS/MS and TFLC-MS/MS methods described previously rely on this technology for the specific detection of DAMPA and its metabolites, such as hydroxy-DAMPA, DAMPA-glucuronide, and hydroxy-DAMPA-glucuronide nih.govnih.govresearchgate.net. The use of stable isotope-labeled internal standards, such as methotrexate-D3, further enhances the accuracy and precision of quantification by correcting for matrix effects and variations in instrument response nih.gov.

Fast atom bombardment mass spectrometry is a soft ionization technique that has been used for the characterization of non-volatile and thermally labile compounds. In FAB-MS, the sample is mixed with a liquid matrix (e.g., glycerol) and bombarded with a high-energy beam of neutral atoms, such as argon or xenon. This process desorbs and ionizes the analyte molecules, typically forming protonated molecules [M+H]+, which can then be analyzed by the mass spectrometer. A key application of FAB-MS in the study of DAMPA has been the confirmation of its nominal molecular weight.

Orbitrap High-Resolution Mass Spectrometry (HRMS) for Crystal Identification

High-resolution mass spectrometry (HRMS) stands as a powerful tool for the definitive identification and structural elucidation of chemical compounds. Orbitrap HRMS, a prominent technology in this field, provides exceptional mass accuracy and resolution, enabling the precise determination of elemental compositions. This capability is invaluable in the characterization of unknown substances, including metabolic products and their crystalline forms.

Nephrotoxicity associated with high-dose methotrexate therapy is, in part, attributed to the formation of crystal deposits of methotrexate and its metabolites, such as 7-hydroxy methotrexate (7-OH MTX) and DAMPA, within the kidneys nih.gov. While the application of Orbitrap HRMS for the specific identification of DAMPA crystals is not extensively detailed in current literature, the technology's inherent capabilities suggest a strong potential for this purpose. The high-resolution mass measurements would allow for the unambiguous identification of DAMPA within a complex crystalline matrix, distinguishing it from other co-precipitated compounds. Furthermore, fragmentation analysis (MS/MS) within the Orbitrap instrument could provide detailed structural information, confirming the identity of the molecule.

Immunoassays and Their Limitations in DAMPA Detection

Immunoassays are widely utilized in clinical laboratories for the therapeutic drug monitoring of methotrexate due to their automation and rapid turnaround time. However, a significant drawback of these methods is their potential for cross-reactivity with methotrexate metabolites, which can lead to inaccurate measurements and compromise patient management.

A major limitation of many commercially available immunoassays for methotrexate is their significant cross-reactivity with DAMPA. This issue becomes particularly pronounced in patients who have been administered carboxypeptidase-G2, an enzyme that rapidly converts methotrexate to DAMPA and glutamate (B1630785) to mitigate toxicity. In such cases, the high concentrations of DAMPA can lead to a substantial overestimation of the actual methotrexate levels when measured by immunoassay nih.gov.

This cross-reactivity has been observed in various immunoassay platforms, including fluorescence polarization immunoassay (FPIA) and chemiluminescent microparticle immunoassay (CMIA) nih.gov. Studies have shown that DAMPA can systematically cross-react with the antibodies used in these kits, even at low concentrations. This interference makes immunoassays unsuitable for accurately monitoring methotrexate concentrations following carboxypeptidase-G2 administration, necessitating the use of more specific methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Method Validation and Clinical Application Considerations

The development and implementation of any analytical method for clinical use require rigorous validation to ensure its reliability and suitability for its intended purpose. This is particularly critical for the quantification of DAMPA, where accurate measurements are essential for clinical decision-making.

A cornerstone of method validation is the assessment of its linearity, precision, and accuracy. Linearity establishes the range over which the assay response is directly proportional to the analyte concentration. Precision reflects the closeness of repeated measurements under the same conditions (repeatability or intra-day precision) and under different conditions (intermediate precision or inter-day precision). Accuracy refers to the closeness of the measured value to the true value.

For the quantification of DAMPA, methods such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) have been developed and validated. A validated UHPLC-MS/MS method for the simultaneous determination of methotrexate and its metabolites, including DAMPA, in human urine demonstrated excellent performance characteristics.

Validation ParameterDAMPAMethotrexate7-OH MTX7-OH DAMPA
Calibration Range (μmol/L)0.02 to 40.02 to 40.1 to 200.1 to 20
Intra-day and Inter-day Bias (%)-8.0 to 7.6-8.0 to 7.6-8.0 to 7.6-8.0 to 7.6
Intra-day and Inter-day Imprecision (%)<9.0<9.0<9.0<9.0

Data sourced from a study on the simultaneous determination of methotrexate and its metabolites in human urine by UHPLC-MS/MS nih.gov.

The stability of an analyte in a biological matrix under various storage and handling conditions is a critical parameter to evaluate during method validation. Degradation of the analyte can lead to underestimation of its concentration and erroneous clinical interpretation. While specific stability data for DAMPA in biological matrices is not extensively documented in the provided search results, general principles of metabolite stability in plasma and urine are well-established.

Studies on the stability of various metabolites in urine have shown that storage temperature and duration can significantly impact their concentrations nih.gov. For instance, some amino acids have been found to decrease in concentration when urine samples are stored at room temperature for extended periods nih.gov. Therefore, it is recommended to store biological samples at low temperatures (e.g., -80°C) to minimize metabolic activity and degradation until analysis mdpi.com. For DAMPA, it would be imperative to conduct specific stability studies in relevant matrices (e.g., plasma, urine) to determine optimal storage conditions and define the window of time within which analysis must be performed to ensure accurate results. These studies would typically evaluate the analyte's stability at different temperatures (room temperature, 4°C, -20°C, and -80°C) and after multiple freeze-thaw cycles.

Therapeutic drug monitoring in pediatric patients presents unique challenges due to the rapid physiological and biochemical changes that occur during development. These changes can significantly alter the pharmacokinetics and pharmacodynamics of drugs and their metabolites compared to adults. Factors such as immature hepatic microsomal enzyme systems in neonates and increased enzyme activity in young children can affect drug metabolism and clearance nih.gov.

While the routine monitoring of DAMPA in pediatric patients is not a standard clinical practice, the monitoring of methotrexate is crucial, especially during high-dose therapy. Given the potential for DAMPA to contribute to nephrotoxicity through crystal formation, understanding its concentration and elimination profile in children could be beneficial. The physiological differences in pediatric patients, such as variations in renal function and body composition, may influence the formation and clearance of DAMPA crystals. Therefore, the development of age-appropriate analytical methods and the establishment of reference ranges for DAMPA in this population would be important considerations for future research and clinical practice.

Structure Activity Relationship Sar Studies and Analogs of Deoxyaminopteroic Acid

Structural Modifications and Their Impact on Biological Activity

Systematic modification of the DAMPA structure has provided significant insights into the molecular features required for potent biological activity, primarily the inhibition of the DHFR enzyme.

The biological activity of DAMPA analogs is highly sensitive to the pattern of substituents on both the pteridine (B1203161) ring and the p-aminobenzoyl moiety. The core structure itself, consisting of a pteridine ring linked to a p-aminobenzoic acid (PABA) unit, is a prerequisite for activity, mimicking the natural substrate, dihydrofolate. nih.gov

Key findings from SAR studies on related compounds like aminopterin (B17811) and methotrexate (B535133) reveal critical structural requirements:

4-Amino Group: The 4-amino group on the pteridine ring is essential for tight binding to DHFR. Its replacement often leads to a significant loss of inhibitory activity.

N10-Substitution: Alkylation at the N10 position, which connects the pteridine ring to the PABA moiety, has a profound impact. For instance, the addition of a methyl group at N10 distinguishes methotrexate from aminopterin. While both are potent inhibitors, this substitution can affect membrane transport and therapeutic index. nih.gov

Side-Chain Modifications: Analogs with modified side chains have been synthesized to explore conformational effects on activity. For example, creating β,γ-methano derivatives of methotrexate and aminopterin, which conformationally restrict the side chain, demonstrated that the DHFR active site can accommodate substitutions on the β- and γ-carbons of the glutamate (B1630785) moiety. fairdomhub.org

Rotationally Restricted Analogs: To study the importance of the amide bond's conformation, analogs of aminopterin and methotrexate were synthesized where the bond between the phenyl ring and the amino acid side chain was locked by a CH2 bridge. These bridged compounds were found to be less potent as DHFR inhibitors compared to their parent drugs. However, the study highlighted that the effect of N10-methylation was amplified in these restricted structures, with a 62-fold difference in potency between the bridged methotrexate and aminopterin analogs, compared to a less than 2-fold difference between the parent drugs. researchgate.netconicet.gov.ar Interestingly, this structural modification favorably increased binding to the reduced folate carrier (RFC), the primary transporter for these drugs into cells. researchgate.net

The following table summarizes the impact of specific structural modifications on the biological activity of aminopterin (AMT) and methotrexate (MTX) analogs, which share the DAMPA core.

Compound/ModificationTargetActivity MetricValueImpact of Modification
Aminopterin (AMT) Human DHFRKᵢ~19 pMPotent baseline inhibition
Methotrexate (MTX) Human DHFRKᵢ~34 pMN10-methylation slightly reduces DHFR binding
Bridged AMT Analog (9) Human DHFRKᵢ34 pMLess potent than parent AMT
Bridged MTX Analog (10) Human DHFRKᵢ2100 pMSignificantly less potent than parent MTX; N10-methyl effect amplified
Bridged AMT Analog (9) RFC InfluxKᵢ0.28 µMIncreased binding to transporter vs. parent AMT
Bridged MTX Analog (10) RFC InfluxKᵢ1.1 µMIncreased binding to transporter vs. parent MTX
Bridged AMT Analog (9) Cell Growth (CCRF-CEM)IC₅₀5.1 nMReflects balance of weaker DHFR and stronger RFC binding
Bridged MTX Analog (10) Cell Growth (CCRF-CEM)IC₅₀140 nMReflects balance of weaker DHFR and stronger RFC binding

Data sourced from studies on rotationally restricted analogs. researchgate.netconicet.gov.ar

The primary metabolic role of the DAMPA core structure is not to be broken down, but rather to act as a potent inhibitor of a key metabolic enzyme, dihydrofolate reductase (DHFR). nih.govwikipedia.org The pteridine ring linked to the p-aminobenzoyl group mimics the structure of dihydrofolic acid, the natural substrate for DHFR. mdpi.com This structural similarity allows DAMPA-containing drugs like methotrexate to bind with very high affinity to the active site of the enzyme. nih.gov

By inhibiting DHFR, the DAMPA core structure effectively disrupts the folate metabolic pathway. DHFR is responsible for reducing dihydrofolate to tetrahydrofolate (THF). nih.govmdpi.com THF is a crucial cofactor that, after acquiring one-carbon units, participates in the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA. nih.govresearchgate.net The inhibition of DHFR leads to a depletion of intracellular THF, halting the synthesis of these vital components and thereby preventing cell division. nih.gov Therefore, the metabolic "fate" associated with the DAMPA core is to cause a specific metabolic blockade, which is the basis of its therapeutic effect. wikipedia.org

Design and Synthesis of Deoxyaminopteroic Acid Analogs

The development of novel DAMPA analogs is driven by SAR insights, with the goal of creating more effective and selective therapeutic agents.

The synthesis of DAMPA and its more complex derivatives, like aminopterin, typically involves multi-step chemical reactions. A common strategy involves the condensation of a pteridine precursor with a derivative of p-aminobenzoic acid. For instance, a key intermediate such as 6-(bromomethyl)-2,4-diaminopteridine can be reacted with a suitable PABA derivative to form the central DAMPA scaffold. zsmu.edu.ua

Further modifications can be introduced to create a library of analogs for SAR studies. For example, in the synthesis of β,γ-methano analogues of methotrexate, 4-amino-4-deoxy-N10-methylpteroic acid was coupled with dimethyl trans-α-(2-carboxycyclopropyl) glycinate (B8599266) using a mixed carboxylic-carbonic anhydride (B1165640) (MCA) method, followed by hydrolysis to yield the final product. fairdomhub.org These synthetic routes allow for precise control over the final structure, enabling the systematic exploration of different substituents and their effects.

Rational drug design uses the understanding of SAR to create new molecules with improved properties. mdpi.com Based on the SAR data for DAMPA analogs, medicinal chemists can design new compounds with a higher probability of success.

Key strategies in the rational design of DAMPA analogs include:

Improving Selectivity: Designing modifications that exploit structural differences between human DHFR and the DHFR of pathogens (like bacteria or protozoa) to create selective antimicrobial agents.

Overcoming Resistance: Developing analogs that can evade resistance mechanisms, such as those that are better substrates for cellular influx transporters or poorer substrates for efflux pumps.

The design of rotationally restricted analogs is a prime example of rational design, where a specific hypothesis—that the conformation of the molecule is critical for activity—was tested through targeted synthesis. researchgate.netconicet.gov.ar

Computational Approaches in SAR Analysis

Computational methods are powerful tools for accelerating drug discovery by predicting the biological activity of new compounds and providing insight into drug-receptor interactions. mdpi.comnih.gov For DAMPA analogs targeting DHFR, several computational techniques are employed.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For DHFR inhibitors, QSAR studies have been used to build models that can predict the inhibition potency (IC50 values) based on molecular descriptors. conicet.gov.arnih.gov These models help prioritize which novel analogs to synthesize and test. For example, neural networks and linear discriminant analysis have been used to build predictive QSAR models for large datasets of DHFR inhibitors. nih.gov

Molecular Docking: This technique simulates the binding of a ligand (the DAMPA analog) into the active site of its receptor (DHFR). nih.gov Docking studies can predict the binding conformation and affinity, providing a structural basis for the observed activity. mdpi.com For DHFR inhibitors, docking has revealed crucial interactions with key amino acid residues in the active site, such as Glu30, Phe31, and Phe34. mdpi.com These insights are invaluable for designing new analogs with enhanced binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, offering information about the stability of the interaction and the flexibility of the ligand within the binding pocket. ijpsjournal.com This can complement docking studies by confirming the stability of predicted binding modes and providing a more realistic model of the biological system. mdpi.com

These computational approaches allow researchers to screen virtual libraries of potential DAMPA analogs, rationalize existing SAR data, and guide the design of new compounds with potentially superior therapeutic profiles. nih.govnih.gov

Molecular Docking and QSAR Studies

Computational methods such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) are instrumental in elucidating the interactions between small molecules and their biological targets at a molecular level.

Molecular Docking of Pteroic Acid Analogs with Dihydrofolate Reductase (DHFR)

Molecular docking simulations are frequently employed to predict the binding orientation and affinity of ligands to their target proteins. For antifolates, the primary target is often dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism. Inhibition of DHFR disrupts the synthesis of nucleic acids and other essential cellular components.

Studies on analogs of mAPA have provided insights into the key interactions within the DHFR active site. The pteroic acid scaffold of these molecules typically binds in a hydrophobic pocket. For instance, the pteridine ring of similar inhibitors is often involved in hydrophobic interactions with amino acid residues like Ile7, Val8, Trp24, Phe31, Phe34, Pro61, and Val115 in human DHFR nih.gov.

Key interactions observed in docking studies of DHFR inhibitors include:

Hydrogen Bonding: The amino groups on the pteridine ring are crucial for forming hydrogen bonds with acidic residues in the active site, such as Glu30.

Hydrophobic Interactions: The aromatic rings of the ligand engage in hydrophobic interactions with nonpolar residues, contributing to binding stability.

The following table summarizes representative interaction data from docking studies of various antifolate compounds with DHFR, which can be considered analogous to the potential interactions of DAMPA.

Compound ClassKey Interacting Residues in DHFRType of InteractionReference
Pyrrolo[2,3-d]pyrimidine antifolatesTyr60, Trp171, Gly137, Trp138, Trp140, Gln100, Lys136Hydrophobic, Hydrogen Bonding nih.gov
2,4-diamino-5-methyl-5-deazapteridine (DMDP) derivativesIle7, Val8, Trp24, Phe31, Phe34, Pro61, Val115Hydrophobic nih.gov
Malarial DHFR inhibitorsHighly conserved set of seven residuesNon-covalent bonds nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, untested compounds. For antifolates, QSAR models often correlate physicochemical properties with their inhibitory activity against DHFR.

While specific QSAR models for a series of DAMPA analogs are not readily found, studies on other antifolate classes, such as diaminopyrimidine derivatives, have identified several important descriptors researchgate.net:

Electronic Properties: Descriptors related to the electronic distribution, such as atomic charges and electronegativity, are often critical. The electrostatic potential of the molecule influences its ability to interact with polar residues in the enzyme's active site.

Steric Properties: Molecular size, shape, and volume are important for ensuring a good fit within the binding pocket.

Hydrophobicity: The lipophilicity of the molecule, often represented by LogP, can influence both its transport into the cell and its binding to the hydrophobic regions of the target enzyme.

A hypothetical QSAR model for DAMPA analogs might take the following form:

log(1/IC50) = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... + βn(Descriptor n)

Where IC50 is the concentration required for 50% inhibition, and the descriptors represent various physicochemical properties. The coefficients (β) indicate the relative importance of each descriptor.

The table below illustrates the types of descriptors often found to be significant in QSAR studies of antifolates.

Descriptor TypeExampleRelevance to Antifolate Activity
Electronic Partial atomic charges, Dipole momentGoverns electrostatic interactions and hydrogen bonding with the target enzyme.
Steric Molecular weight, Molar refractivityRelates to the size and shape complementarity with the enzyme's active site.
Hydrophobic LogP (octanol-water partition coefficient)Influences membrane permeability and hydrophobic interactions within the binding pocket.
Topological Connectivity indicesDescribes the branching and connectivity of the molecular structure.

Predictive Modeling of DAMPA's Interactions

Predictive modeling in drug discovery encompasses a range of computational techniques used to forecast the biological activity and pharmacokinetic properties of molecules. These models are built upon existing data and can significantly accelerate the identification of promising new drug candidates.

For a compound like DAMPA, predictive modeling could be applied in several ways:

Target Prediction: Based on its structural similarity to known antifolates, predictive models would strongly suggest DHFR as a primary target.

Activity Prediction: If a QSAR model for a relevant series of compounds is available, the inhibitory activity of DAMPA against DHFR could be predicted. This prediction would be based on calculating the relevant molecular descriptors for DAMPA and inputting them into the QSAR equation.

Pharmacophore Modeling: A pharmacophore model identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For antifolates, a typical pharmacophore would include hydrogen bond donors and acceptors, and hydrophobic aromatic regions, all positioned at specific distances from each other. DAMPA's structure could be mapped onto such a pharmacophore to assess its potential for activity.

ADMET Prediction: Predictive models can also be used to estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. For DAMPA, these models might predict its solubility, permeability across biological membranes, and potential for metabolic modification.

The development of robust predictive models relies on the availability of high-quality data for a diverse set of related compounds. While specific predictive models for DAMPA are not yet established in the literature, the principles and methodologies are well-developed within the field of antifolate research. As more data on DAMPA and its analogs become available, the development of specific and accurate predictive models will become increasingly feasible.

Emerging Research Avenues and Future Directions

Role of Deoxyaminopteroic Acid in the Human Microbiome

The human gut microbiome, a complex ecosystem of microorganisms, plays a crucial role in the metabolism of various xenobiotics, including pharmaceuticals. nih.gov The biotransformation of methotrexate (B535133) into DAMPA by gut bacteria is a prime example of this interaction, highlighting the microbiome's direct influence on drug pharmacology. hcplive.comacs.org This metabolic process is not only a key determinant of the drug's bioavailability but also a factor in the variability of patient responses to treatment. nih.govbiorxiv.org

The conversion of methotrexate to DAMPA is a significant metabolic pathway mediated by the gut microbiota. frontiersin.org This process involves the enzymatic cleavage of the terminal glutamate (B1630785) residue from methotrexate. acs.orgnih.gov The primary enzyme responsible for this biotransformation is carboxypeptidase G2 (CPDG2), an enzyme found in many gut bacteria. acs.orgnih.govfrontiersin.org Other bacterial enzymes, such as p-aminobenzoyl-glutamate hydrolase, have also been shown to catalyze this reaction. acs.org DAMPA is considered an inactive and non-toxic metabolite because it does not effectively inhibit the target enzyme of methotrexate, dihydrofolate reductase (DHFR). acs.orgnih.govnih.gov This conversion by the gut microbiota represents a detoxification process and directly impacts the amount of active methotrexate available for absorption into the host's circulation. acs.orgfrontiersin.org

Table 1: Key Bacterial Enzymes in DAMPA Production

Enzyme Name Abbreviation Function Source Organisms (Examples)
Carboxypeptidase G2 CPDG2 Cleaves terminal glutamate from Methotrexate Pseudomonas species nih.gov

The composition and functional capacity of an individual's gut microbiome can significantly influence the disposition of DAMPA. Studies have demonstrated that the gut microbiome is essential for the biotransformation of methotrexate to DAMPA. hcplive.com In germ-free or antibiotic-treated mice, DAMPA is not detected in feces after methotrexate administration, indicating the necessity of gut bacteria for its formation. hcplive.com

The diversity and specific bacterial taxa present in the gut can affect the rate and extent of DAMPA production. nih.gov For instance, a higher abundance of bacteria possessing CPDG2-like enzymes can lead to increased metabolism of methotrexate, resulting in higher fecal and systemic levels of DAMPA and consequently, lower bioavailability of the active drug. acs.orgbiorxiv.org This microbial activity is a key factor contributing to inter-individual variability in methotrexate pharmacokinetics and clinical response. biorxiv.org Research has shown that fecal levels of DAMPA were significantly higher in specific pathogen-free mice compared to germ-free mice, supporting the hypothesis that the gut microbiota directly shapes methotrexate pharmacology through the production of DAMPA. biorxiv.org

This compound as a Biomarker

The role of DAMPA as a metabolite has led to investigations into its potential as a clinical biomarker. Monitoring DAMPA levels could provide valuable insights into drug metabolism, patient response, and potential toxicities associated with methotrexate therapy.

There is growing interest in developing DAMPA as a diagnostic and prognostic biomarker to predict patient response to methotrexate. hcplive.com The premise is that the baseline metabolic capacity of a patient's gut microbiome can determine the extent of methotrexate inactivation. hcplive.commedscape.com A gut microbial signature that predicts non-responsiveness to methotrexate has been identified, and this is linked to the microbiome's ability to metabolize the drug. medscape.com Fecal samples from non-responders have been shown to metabolize methotrexate at a faster rate than samples from responders. medscape.com Therefore, quantifying DAMPA levels in patient samples before or during early treatment could serve as a prognostic tool to identify individuals who are more likely to have a suboptimal response due to rapid microbial metabolism of the drug. hcplive.com

The development of accurate analytical methods is crucial for this purpose. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays have been developed for the precise determination of DAMPA, distinguishing it from methotrexate and its other metabolites. nih.govresearchgate.net These sensitive methods are essential for validating DAMPA's clinical utility as a biomarker.

The concentration of DAMPA has important correlations with clinical outcomes and the management of methotrexate-related toxicities. A significant clinical issue arises from the cross-reactivity of DAMPA with commercial immunoassays used to monitor methotrexate levels. nih.govnih.govki.se This cross-reactivity can lead to falsely elevated measurements of methotrexate, potentially leading to unnecessary and prolonged administration of rescue agents or other clinical interventions. nih.govresearchgate.net This is particularly critical in patients who have received glucarpidase (recombinant CPDG2), a rescue agent that rapidly converts methotrexate to DAMPA to mitigate toxicity in cases of renal impairment. nih.govnih.govresearchgate.net After glucarpidase administration, immunoassay-measured methotrexate levels can remain high due to the presence of DAMPA, while the actual concentration of the toxic parent drug is negligible. nih.govhematologyandoncology.net This necessitates the use of more specific methods like mass spectrometry to accurately monitor methotrexate clearance. nih.govnih.gov

Furthermore, the baseline capacity of the gut microbiome to produce DAMPA has been directly linked to clinical response in rheumatoid arthritis patients. hcplive.com A higher capacity for microbial metabolism of methotrexate into DAMPA is associated with a lack of clinical response, suggesting that DAMPA levels could predict treatment efficacy. hcplive.com

Table 2: DAMPA as a Biomarker: Clinical Correlations

Clinical Context Correlation with DAMPA Implication
Methotrexate Efficacy (e.g., in Rheumatoid Arthritis) High baseline microbial production of DAMPA is associated with non-response to therapy. hcplive.commedscape.com Pre-treatment assessment of DAMPA-producing potential could guide therapeutic choices.
Methotrexate Toxicity Monitoring DAMPA cross-reacts with immunoassays, causing falsely elevated methotrexate readings. nih.govnih.govki.se Use of specific assays (e.g., LC-MS/MS) is required for accurate monitoring, especially after glucarpidase use.

Integration of Multi-Omics Data in DAMPA Research

To achieve a holistic understanding of DAMPA's role in pharmacology, researchers are turning to multi-omics approaches. These strategies integrate data from various "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, to build comprehensive models of biological systems. nih.govnih.gov

In the context of DAMPA research, a multi-omics approach would involve:

Metagenomics: Characterizing the genetic potential of the gut microbiome to identify the specific bacteria and genes (like those for CPDG2) responsible for converting methotrexate to DAMPA.

Metatranscriptomics: Analyzing gene expression within the microbiome to understand the conditions under which these metabolic pathways are active.

Metabolomics: Quantifying DAMPA, methotrexate, and other related metabolites in various biological samples (e.g., feces, blood) to directly measure the outcome of microbial metabolism. nih.gov

Host Genomics/Transcriptomics: Examining the host's genetic and gene expression profiles to understand how they respond to methotrexate and DAMPA, and how host factors might influence the microbiome's composition and function.

By integrating these datasets, researchers can move beyond simple correlations and build predictive models of drug response. nih.govbiorxiv.org For example, combining data on a patient's microbiome composition with their metabolic profile (including DAMPA levels) could lead to more accurate predictions of their response to methotrexate. hcplive.com This integrated approach is key to advancing personalized medicine, allowing for the tailoring of therapeutic strategies based on an individual's unique microbiome and metabolic signature. biorxiv.orgelifesciences.org

Table of Mentioned Compounds

Compound Name Abbreviation
This compound DAMPA
Methotrexate MTX
Glutamate
Dihydrofolate reductase DHFR

Novel Therapeutic Implications Beyond Methotrexate Context

While DAMPA is primarily studied as a metabolite of methotrexate, emerging research is beginning to consider its own biological activities and the potential for developing novel therapeutics based on its structure.

The structural similarity of DAMPA to endogenous folates and other antifolates suggests that it may possess inherent biological activities independent of its role as a methotrexate metabolite. Research into analogues of aminopterin (B17811) and methotrexate has shown that modifications to the pteroic acid structure can result in compounds with potent biological effects, such as the inhibition of dihydrofolate reductase (DHFR) nih.govnih.gov.

Future research could focus on screening DAMPA against a wide range of biological targets. Potential areas of exploration include:

Enzyme Inhibition: Assessing DAMPA's inhibitory activity against other folate-dependent enzymes or enzymes in related metabolic pathways.

Receptor Binding: Investigating whether DAMPA can bind to cell surface receptors, such as folate receptors, and modulate cellular signaling.

Antimicrobial Activity: Exploring the potential for DAMPA to act as an antimicrobial agent by interfering with folate metabolism in microorganisms.

The discovery of novel biological activities for DAMPA could open up new avenues for its therapeutic use.

Drug repurposing involves finding new uses for existing compounds, while the development of derivatives aims to optimize the activity, selectivity, or pharmacokinetic properties of a lead molecule nih.gov. Both strategies could be applied to DAMPA.

By systematically modifying the chemical structure of DAMPA, it may be possible to design novel derivatives with enhanced or entirely new therapeutic properties researchgate.netnih.gov. For example, modifications could be made to improve its target specificity, reduce potential toxicity, or alter its metabolic stability. Such derivatives could be explored for a variety of applications, including as anticancer, anti-inflammatory, or anti-angiogenic agents nih.gov. The development of derivatives from parent compounds has proven to be a successful strategy in discovering new therapeutic agents for a multitude of diseases nih.gov.

Q & A

Q. What analytical methods are recommended for quantifying Deoxyaminopteroic acid and its metabolites in biological samples?

A validated UHPLC-MS/MS method enables simultaneous quantification of this compound, its metabolites (e.g., 7-hydroxy-Deoxyaminopteroic acid), and related compounds like methotrexate. This method uses deuterated analogs (e.g., this compound-D₃) as internal standards to correct for matrix effects, with chromatographic separation at m/z 175.0 for this compound and m/z 324.1 for its hydroxylated metabolite. Ensure calibration curves span physiologically relevant concentrations, and validate precision/accuracy per ICH guidelines .

Q. How is the structural identity of this compound confirmed in synthetic or isolated samples?

Combine high-resolution mass spectrometry (HR-MS) with nuclear magnetic resonance (NMR) spectroscopy. For example, HR-MS at m/z 175.0 (base peak) confirms molecular weight, while ¹H/¹³C NMR assigns proton and carbon environments. Cross-reference spectral data with published libraries or synthetic standards, and perform purity assessments via HPLC-UV (≥95% purity threshold) .

Q. What experimental controls are essential when studying this compound’s biochemical interactions?

Include negative controls (e.g., solvent-only treatments) and positive controls (e.g., methotrexate for folate pathway inhibition). Use isotopic analogs (e.g., this compound-D₃) to track degradation or nonspecific binding. For cell-based assays, validate target engagement with siRNA knockdown or competitive inhibitors .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s metabolic stability across studies?

Discrepancies may arise from interspecies differences in enzyme expression (e.g., cytochrome P450 isoforms) or sample preparation (e.g., hydrolysis conditions). Standardize protocols using pooled human liver microsomes/S9 fractions and validate metabolite profiles via time-course assays. Cross-validate findings with in vivo models (e.g., transgenic mice) .

Q. What strategies mitigate interference from endogenous compounds during this compound quantification in plasma?

Use selective solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange) to isolate this compound from phospholipids and proteins. Confirm specificity via blank matrix injections and spike-recovery tests. For complex matrices, employ differential mobility spectrometry (DMS) coupled with MS/MS .

Q. How should researchers design experiments to elucidate this compound’s mechanism of action in folate metabolism?

Employ isotopic tracer studies (e.g., ¹³C-labeled folates) to track metabolic flux in cell lines. Combine RNA-seq to identify differentially expressed genes in folate pathways (e.g., DHFR, TYMS) and CRISPR-Cas9 knockout models to validate targets. Use kinetic assays (e.g., ITC, SPR) to measure binding affinity to folate receptors .

Q. What statistical approaches address variability in this compound’s pharmacokinetic (PK) parameters across populations?

Apply population pharmacokinetic modeling (e.g., NONMEM) to account for covariates like age, renal function, and genetic polymorphisms. Use bootstrap resampling to assess parameter robustness and Bayesian forecasting for dose individualization. Report inter-subject variability as coefficient of variation (CV%) .

Methodological Best Practices

  • Data Reporting : Present critical PK/PD parameters (e.g., AUC, Cmax, IC₅₀) in tables with error margins (SD or SEM). Use scatterplots with regression lines for dose-response relationships and heatmaps for metabolomic profiles .
  • Reproducibility : Deposit raw mass spectra, NMR spectra, and analytical validation data in public repositories (e.g., Zenodo) using FAIR principles. Include step-by-step protocols in supplementary materials .
  • Ethical Compliance : For clinical samples, document informed consent and IRB approval. Anonymize data by replacing patient identifiers with unique codes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Deoxyaminopteroic Acid
Reactant of Route 2
Deoxyaminopteroic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.